molecular formula C10H12N2O2 B6210698 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide CAS No. 2013132-59-5

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

Cat. No. B6210698
CAS RN: 2013132-59-5
M. Wt: 192.2
InChI Key:
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Description

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide, also known as 5-MeO-DiIC, is an indole-2-carboxamide derivative that has been studied extensively as a potential therapeutic agent. It has a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. 5-MeO-DiIC has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is not fully understood. However, it is believed to act as an agonist at the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and other related behaviors. In addition, 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has been shown to modulate the activity of the monoamine oxidase enzyme, which is involved in the breakdown of serotonin and other neurotransmitters.
Biochemical and Physiological Effects
5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of the monoamine oxidase enzyme, which is involved in the breakdown of serotonin and other neurotransmitters. In addition, 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide in laboratory experiments is its ability to modulate the activity of the monoamine oxidase enzyme. This makes it a useful tool for studying the effects of monoamine oxidase inhibition on a variety of biochemical and physiological processes. However, 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide is not always suitable for use in laboratory experiments due to its potential toxicity and the fact that it is not always readily available.

Future Directions

Given the potential therapeutic applications of 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide, there are a number of future directions that could be explored. These include further research into the mechanism of action of 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide, its potential use in the treatment of depression and anxiety, and its potential use in the treatment of other diseases. In addition, further research into the safety and efficacy of 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide could be conducted, as well as research into the potential side effects of the compound. Finally, further research into the synthesis of 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide and other related compounds could be conducted.

Synthesis Methods

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide can be synthesized from the starting material, 2,3-dihydro-1H-isoindole-2-carboxylic acid, using a variety of methods. The most commonly used method is the condensation reaction of the acid with an appropriate amine, such as methylamine or ethylamine. Other methods include the use of anhydrides, esters, and aldehydes.

Scientific Research Applications

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects in a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. In addition, 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide involves the reaction of 2,3-dihydro-1H-isoindole-2-carboxylic acid with methoxyamine hydrochloride followed by reduction with sodium borohydride.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-2-carboxylic acid", "Methoxyamine hydrochloride", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-isoindole-2-carboxylic acid in methanol.", "Step 2: Add methoxyamine hydrochloride to the solution and stir at room temperature for 2 hours.", "Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding hydrochloric acid dropwise until the pH is acidic.", "Step 5: Extract the product with diethyl ether.", "Step 6: Wash the organic layer with sodium hydroxide solution and water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Evaporate the solvent to obtain 5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide as a white solid." ] }

CAS RN

2013132-59-5

Product Name

5-methoxy-2,3-dihydro-1H-isoindole-2-carboxamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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